Fmoc-4-nitro-L-phenylalanine
Overview
Description
Fmoc-4-nitro-L-phenylalanine is a derivative of phenylalanine, an essential amino acid. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a nitro group at the para position of the phenyl ring. This compound is widely used in peptide synthesis due to its stability and ease of removal under mild conditions .
Mechanism of Action
Target of Action
Fmoc-4-nitro-L-phenylalanine, also known as Fmoc-Phe(4-NO2)-OH, is primarily used in the field of peptide synthesis . The compound’s primary targets are the amino acid sequences in peptides where it acts as a building block during the synthesis process .
Mode of Action
Fmoc-Phe(4-NO2)-OH interacts with its targets by being incorporated into the peptide chain during the synthesis process . The Fmoc group serves as a protective group that prevents unwanted side reactions during the synthesis. Once the peptide synthesis is complete, the Fmoc group is removed, leaving the 4-nitro-L-phenylalanine incorporated into the peptide .
Biochemical Pathways
The exact biochemical pathways affected by Fmoc-Phe(4-NO2)-OH depend on the specific peptide being synthesized. It is known that this compound is used to prepare squaric acid derivatives as vla-4 integrin antagonists . It is also an intermediate used in the synthesis of analogs of kahalalide F .
Pharmacokinetics
Like other fmoc-protected amino acids, it is expected to have good stability and solubility in common organic solvents used in peptide synthesis .
Result of Action
The molecular and cellular effects of Fmoc-Phe(4-NO2)-OH’s action are largely dependent on the specific peptide that it is incorporated into. As a building block in peptide synthesis, its primary role is to contribute to the overall structure and function of the final peptide product .
Action Environment
The action, efficacy, and stability of Fmoc-Phe(4-NO2)-OH are influenced by various environmental factors. These include the conditions of the peptide synthesis process, such as the choice of solvent, temperature, and pH . Proper storage conditions, typically at 2-30°C, are also important for maintaining the stability of Fmoc-Phe(4-NO2)-OH .
Biochemical Analysis
Biochemical Properties
Fmoc-4-nitro-L-phenylalanine plays a significant role in biochemical reactions, particularly in the synthesis of peptides and proteins. It interacts with various enzymes and proteins during these processes. For instance, it is used to prepare squaric acid derivatives as VLA-4 integrin antagonists . The compound’s nitro group can participate in various chemical reactions, influencing the overall reactivity and interaction with other biomolecules. The Fmoc group ensures that the amino group of phenylalanine is protected during the synthesis, preventing unwanted side reactions.
Cellular Effects
This compound can influence various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, Fmoc-phenylalanine derivatives have been used in the 3D culture of differentiated and mesenchymal stem cells . The compound’s ability to self-assemble into nanofibrous structures can create a conducive environment for cell growth and differentiation. Additionally, its interaction with cellular proteins and enzymes can modulate various signaling pathways, impacting gene expression and metabolic activities.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. The Fmoc group protects the amino group, allowing the compound to participate in peptide synthesis without unwanted side reactions. The nitro group can engage in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules. For instance, this compound can act as an intermediate in the synthesis of analogs of kahalalide F . The compound’s ability to form stable complexes with enzymes and proteins can modulate their activity, leading to changes in gene expression and cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. This compound is generally stable under standard storage conditions, but its reactivity can change over time, affecting its interaction with biomolecules . Long-term studies have shown that the compound can maintain its activity in in vitro and in vivo settings, although its effects may diminish over extended periods due to degradation.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low concentrations, the compound can inhibit bacterial growth by entering the cell and reducing glutathione levels . At higher concentrations, this compound can trigger oxidative and osmotic stress, altering membrane permeability and integrity, which can be toxic to cells. These dosage-dependent effects highlight the importance of optimizing the concentration of this compound in experimental settings to achieve the desired outcomes without causing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its incorporation into peptides and proteins. The compound’s nitro group can undergo reduction and other chemical transformations, influencing its metabolic fate . Additionally, this compound can affect metabolic flux and metabolite levels by modulating the activity of enzymes involved in amino acid metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cell, this compound can localize to specific compartments, where it can exert its effects on cellular functions. The Fmoc group can also influence the compound’s solubility and transport properties, affecting its overall distribution within the cell.
Subcellular Localization
This compound’s subcellular localization is determined by its chemical structure and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, the nitro group can participate in redox reactions, influencing the compound’s localization and activity within the cell. The Fmoc group can also affect the compound’s ability to interact with cellular membranes and other structures, modulating its subcellular distribution and function.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-4-nitro-L-phenylalanine typically involves the protection of the amino group of 4-nitro-L-phenylalanine with the Fmoc group. This is achieved using fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate in an organic solvent like dimethylformamide. The reaction is carried out at room temperature and monitored by thin-layer chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography for purification. The compound is then crystallized and dried under vacuum to obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions: Fmoc-4-nitro-L-phenylalanine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas and palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Reduction: 4-amino-L-phenylalanine.
Substitution: Various substituted phenylalanine derivatives depending on the nucleophile used.
Scientific Research Applications
Fmoc-4-nitro-L-phenylalanine is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Drug Development: Serves as an intermediate in the synthesis of pharmaceutical compounds.
Biological Studies: Used in the study of enzyme-substrate interactions and protein folding.
Comparison with Similar Compounds
- Fmoc-4-fluoro-L-phenylalanine
- Fmoc-4-chloro-L-phenylalanine
- Fmoc-4-bromo-L-phenylalanine
Uniqueness: Fmoc-4-nitro-L-phenylalanine is unique due to the presence of the nitro group, which can be easily reduced or substituted, offering a wide range of chemical modifications. This makes it a valuable tool in peptide synthesis and drug development .
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-nitrophenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O6/c27-23(28)22(13-15-9-11-16(12-10-15)26(30)31)25-24(29)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,25,29)(H,27,28)/t22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZRRJPNDKJOLHI-QFIPXVFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10426792 | |
Record name | Fmoc-4-nitro-L-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10426792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95753-55-2 | |
Record name | Fmoc-4-nitro-L-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10426792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-4-nitro-L-phenylalanine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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